3-(3-Chlorophenyl)-2',4'-dichloropropiophenone
Overview
Description
3-(3-Chlorophenyl)-2’,4’-dichloropropiophenone is an organic compound that belongs to the class of substituted phenyl ketones This compound is characterized by the presence of three chlorine atoms attached to the phenyl and propiophenone moieties
Mechanism of Action
Target of Action
It is structurally similar to carbonyl cyanide m-chlorophenyl hydrazone (cccp), also known as [(3-chlorophenyl)hydrazono]malononitrile . CCCP is a chemical inhibitor of oxidative phosphorylation , suggesting that 3-(3-Chlorophenyl)-2’,4’-dichloropropiophenone might have similar targets.
Mode of Action
CCCP acts as an ionophore and reduces the ability of ATP synthase to function optimally . It causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . Given the structural similarity, 3-(3-Chlorophenyl)-2’,4’-dichloropropiophenone may have a similar mode of action.
Biochemical Pathways
Cccp disrupts oxidative phosphorylation , which is a critical pathway for energy production in cells. It’s plausible that 3-(3-Chlorophenyl)-2’,4’-dichloropropiophenone could affect similar pathways.
Pharmacokinetics
For instance, a study on a related compound showed that it was administered intraperitoneally and had a low absolute oral bioavailability, indicating an extensive hepatic first-pass effect .
Result of Action
Cccp is known to cause the gradual destruction of living cells and death of the organism . Given the structural similarity, 3-(3-Chlorophenyl)-2’,4’-dichloropropiophenone may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-2’,4’-dichloropropiophenone typically involves the chlorination of propiophenone derivatives. One common method involves the use of aluminum trichloride as a catalyst and 1,2-dichloroethane as a solvent. The reaction proceeds through chlorination, followed by low-temperature hydrolysis, water washing, layering, reduced pressure distillation, and rectification to obtain the refined product .
Industrial Production Methods
Industrial production of this compound often employs similar chlorination techniques, with a focus on optimizing yield and purity. The use of aluminum trichloride as a catalyst is preferred due to its high activity and selectivity. The process is designed to minimize environmental impact by recycling solvents and managing waste products efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-2’,4’-dichloropropiophenone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3-Chlorophenyl)-2’,4’-dichloropropiophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features, known for its stimulant properties.
4-Chloromethcathinone: Another synthetic cathinone with comparable chemical properties and applications.
Uniqueness
3-(3-Chlorophenyl)-2’,4’-dichloropropiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(2,4-dichlorophenyl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKRHFALFNPZKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644449 | |
Record name | 3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-36-5 | |
Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(2,4-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898787-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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